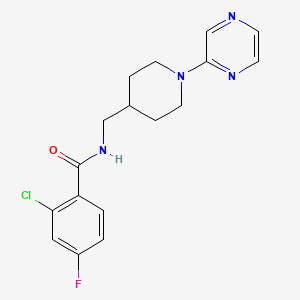
(E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C19H22N2O6 This compound is known for its unique structural features, which include a methoxy group and a benzylidene moiety
作用機序
Target of Action
The primary targets of the compound (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide are three key enzymes: GlcN-6-p synthase, DNA polymerase, and EGFR tyrosine kinase . These enzymes play crucial roles in various biological processes, including carbohydrate synthesis, DNA replication, and cell signaling, respectively .
Mode of Action
(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide interacts with its targets through a process known as molecular docking . This involves the compound binding to its target enzymes, which can alter their function and lead to changes in the biochemical processes they regulate .
Biochemical Pathways
The interaction of (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide with its target enzymes affects several biochemical pathways. For instance, by interacting with GlcN-6-p synthase, it can influence carbohydrate synthesis. Similarly, its interaction with DNA polymerase can affect DNA replication, and its binding to EGFR tyrosine kinase can impact cell signaling .
Result of Action
The molecular and cellular effects of (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide’s action are primarily related to its antibacterial activity . The compound has been shown to be effective against several bacterial strains, including E. faecalis, B. subtills, and E. coli . This suggests that the compound could potentially be used in the development of new antibacterial drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 2,4,5-trimethoxybenzaldehyde. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of materials with specific optical or electronic properties.
類似化合物との比較
Similar Compounds
2,4,5-trimethoxybenzylidene propanedinitrile: Known for its fluorescence properties and used as a probe in various applications.
2-((4-chlorobenzyl)oxy)-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide: Similar structure with a chlorobenzyl group, used in different chemical and biological studies.
Uniqueness
(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide stands out due to its specific combination of methoxy and benzylidene groups, which confer unique chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various research applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
4-methoxy-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-22-14-7-5-12(6-8-14)18(21)20-19-11-13-9-16(24-3)17(25-4)10-15(13)23-2/h5-11H,1-4H3,(H,20,21)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGHRYTUTQTZGE-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2636924.png)
![2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2636927.png)
![2-chloro-N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2636929.png)

![N-(1-cyanocyclobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylbenzamide](/img/structure/B2636932.png)
![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B2636933.png)
![Ethyl 7-amino-6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2636935.png)
![8-(2-chloroethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2636936.png)


![N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methylazetidin-3-amine](/img/structure/B2636943.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2636944.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,3-dimethoxybenzamide](/img/structure/B2636947.png)
